molecular formula C10H10Cl2FN B13337682 (R)-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine

(R)-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine

Katalognummer: B13337682
Molekulargewicht: 234.09 g/mol
InChI-Schlüssel: DAZPHZOXRBBYRD-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichloro-3-fluoroaniline and a suitable chiral auxiliary.

    Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation, nitration, and reduction, to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrrolidine ring.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine could be explored for its potential as a pharmaceutical agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the dichloro and fluorophenyl groups could influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-(2,5-Dichlorophenyl)pyrrolidine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    ®-2-(3-Fluorophenyl)pyrrolidine: Lacks the chlorine atoms, which could influence its overall properties.

    ®-2-Phenylpyrrolidine: Lacks both chlorine and fluorine atoms, making it less reactive and potentially less selective in biological applications.

Uniqueness

®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine is unique due to the presence of both dichloro and fluorophenyl groups, which can enhance its chemical reactivity and specificity in various applications. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.

Eigenschaften

Molekularformel

C10H10Cl2FN

Molekulargewicht

234.09 g/mol

IUPAC-Name

(2R)-2-(2,5-dichloro-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10Cl2FN/c11-6-4-7(9-2-1-3-14-9)10(12)8(13)5-6/h4-5,9,14H,1-3H2/t9-/m1/s1

InChI-Schlüssel

DAZPHZOXRBBYRD-SECBINFHSA-N

Isomerische SMILES

C1C[C@@H](NC1)C2=C(C(=CC(=C2)Cl)F)Cl

Kanonische SMILES

C1CC(NC1)C2=C(C(=CC(=C2)Cl)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.